molecular formula C12H21Cl2N3O2 B2754734 Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride CAS No. 2172587-17-4

Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride

Cat. No.: B2754734
CAS No.: 2172587-17-4
M. Wt: 310.22
InChI Key: WTUSMLYAOOASKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Schiff and Mannich Bases of Isatin Derivatives : The study involved synthesizing Schiff and Mannich bases from compounds that share structural similarities with Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride, demonstrating their potential in forming complex chemical structures with applications in medicinal chemistry and drug design (Bekircan & Bektaş, 2008).
  • Furan Ring Containing Organic Ligands : This research outlined the synthesis and characterization of furan ring-containing organic ligands, which, like this compound, show promise in the development of metal complexes with potential applications in catalysis and material science (Patel, 2020).

Biological Activities

  • Anticancer Agents : A study focused on synthesizing propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole, aiming to evaluate them as anticancer agents. Such research underscores the potential of compounds with piperidine and imidazole groups in developing new anticancer therapies (Rehman et al., 2018).
  • Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of structurally similar compounds in treating tuberculosis (Lv et al., 2017).

Physicochemical and Photophysical Investigation

  • Biologically Active Pyridine-3-Carboxylate : This study prepared a compound through a multi-component reaction involving piperidine, showcasing its utility as a probe for determining the critical micelle concentrations of surfactants. Such compounds may serve in studying surfactant behavior in various industrial and pharmaceutical applications (Alsharif et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain signaling.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets, possibly cox enzymes , leading to changes in their activity. This interaction could potentially alter the signaling pathways associated with these targets.

Biochemical Pathways

If the compound does indeed target cox enzymes , it would affect the arachidonic acid pathway, leading to changes in the production of prostaglandins, thromboxanes, and prostacyclin . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow.

Result of Action

If the compound does indeed target cox enzymes , its action could potentially result in reduced inflammation and pain sensation, given the role of these enzymes in these processes .

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry .

Properties

IUPAC Name

ethyl 5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUSMLYAOOASKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.